(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride
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Overview
Description
(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride is a chemical compound with a unique structure that includes a fluorine atom and a sulfonyl chloride group attached to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
In an industrial setting, the production of (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, is crucial to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonyl fluoride or sulfonyl hydride.
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives.
Common Reagents and Conditions
Substitution: Reagents such as amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Scientific Research Applications
(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-1-Hydroxy-N,N-dimethyl-1-phenyl-2-propanaminium chloride
- α-Trifluoromethylstyrene derivatives
Uniqueness
(1S,2R)-2-Fluorocyclopentane-1-sulfonyl chloride is unique due to the presence of both a fluorine atom and a sulfonyl chloride group on a cyclopentane ring. This combination imparts distinct reactivity and properties compared to other similar compounds, making it valuable in specific synthetic and industrial applications .
Properties
IUPAC Name |
(1S,2R)-2-fluorocyclopentane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClFO2S/c6-10(8,9)5-3-1-2-4(5)7/h4-5H,1-3H2/t4-,5+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSZTDRWWIVGEF-UHNVWZDZSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)S(=O)(=O)Cl)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClFO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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